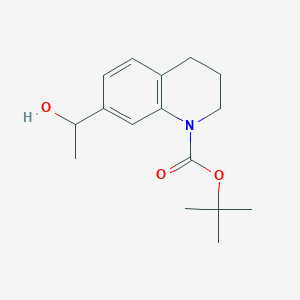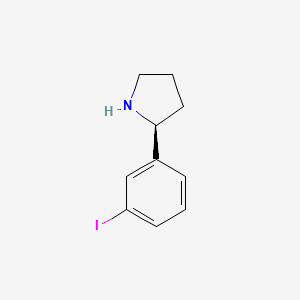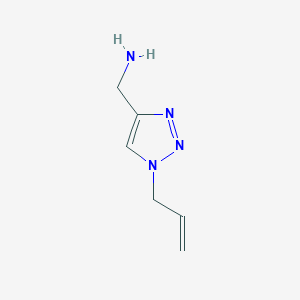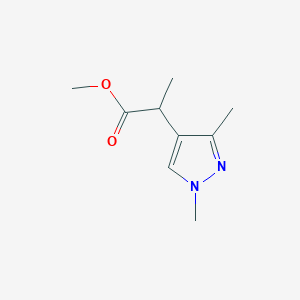
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable esterifying agent. One common method is the esterification of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-dimethyl-1H-pyrazole-4-ylpropanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
科学研究应用
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- Methyl 2-(1H-pyrazol-4-yl)propanoate
- Ethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate
- Methyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)propanoate
Uniqueness
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is unique due to the specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 3 of the pyrazole ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
methyl 2-(1,3-dimethylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-11(3)10-7(8)2/h5-6H,1-4H3 |
InChI 键 |
PIDWVAKTCFIJBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C(C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


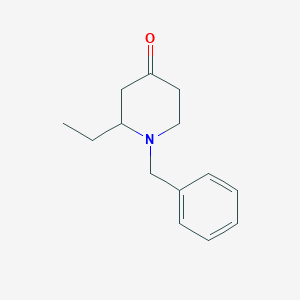
![5-(Methoxycarbonyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13328570.png)
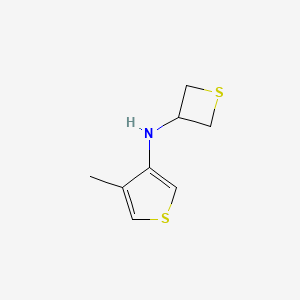

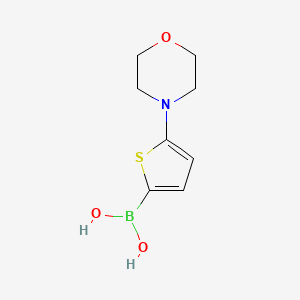
amine](/img/structure/B13328599.png)
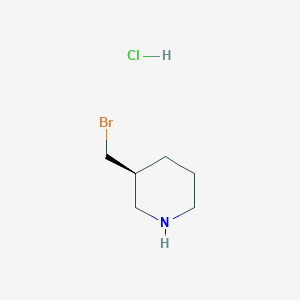
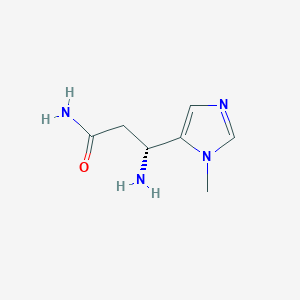
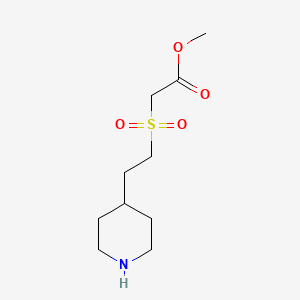

![7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328637.png)
